molecular formula C14H7ClF5NO B4754025 N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4754025
M. Wt: 335.65 g/mol
InChI Key: DDOJCQTWRIFLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CMPF, is a synthetic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CMPF has been widely used in scientific research due to its unique properties.

Mechanism of Action

CMPF exerts its biological effects by interacting with various molecular targets, including:
1. Protein kinase C (PKC): CMPF inhibits the activity of PKC, which is involved in cell signaling, growth, and differentiation.
2. Mitochondrial complex I: CMPF inhibits the activity of complex I of the mitochondrial respiratory chain, which is involved in energy production and oxidative stress.
3. Transient receptor potential vanilloid 1 (TRPV1): CMPF activates TRPV1, which is a cation channel involved in pain perception and inflammation.
Biochemical and physiological effects:
CMPF has been shown to have various biochemical and physiological effects, including:
1. Anti-cancer effects: CMPF induces apoptosis, inhibits cell proliferation, and suppresses tumor angiogenesis in various cancer cell lines and animal models.
2. Neuroprotective effects: CMPF reduces oxidative stress and inflammation, and promotes neuronal survival in animal models of neurodegenerative diseases.
3. Metabolic effects: CMPF regulates glucose and lipid metabolism by activating AMPK and PPARα in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

CMPF has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: CMPF has high potency in inhibiting PKC and complex I activity, which makes it a useful tool for studying these molecular targets.
2. Selectivity: CMPF has high selectivity for PKC and complex I, which reduces the risk of off-target effects.
3. Stability: CMPF is stable under normal laboratory conditions, which makes it easy to handle and store.
Limitations:
1. Solubility: CMPF has limited solubility in aqueous solutions, which may limit its use in certain experiments.
2. Toxicity: CMPF has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
3. Specificity: CMPF may not be specific for all isoforms of PKC or complex I, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on CMPF, including:
1. Development of analogs: The synthesis of analogs of CMPF with improved potency, selectivity, and solubility may lead to the discovery of new molecular targets and therapeutic applications.
2. Mechanistic studies: Further studies on the mechanisms of action of CMPF may reveal new signaling pathways and molecular targets that are involved in cancer, neurodegenerative diseases, and metabolic disorders.
3. Clinical trials: The evaluation of the safety and efficacy of CMPF in clinical trials may lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion:
CMPF is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have anti-cancer, neuroprotective, and metabolic effects, and acts by interacting with various molecular targets. CMPF has several advantages and limitations for lab experiments, and there are several future directions for its research. The continued study of CMPF may lead to the discovery of new molecular targets and therapeutic applications.

Scientific Research Applications

CMPF has been used in various scientific research studies, including:
1. Cancer research: CMPF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
2. Neurological research: CMPF has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It acts by reducing oxidative stress and inflammation, and by promoting neuronal survival.
3. Metabolic research: CMPF has been shown to regulate glucose and lipid metabolism in animal models of diabetes and obesity. It acts by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are key regulators of energy homeostasis.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF5NO/c1-5-2-3-6(4-7(5)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJCQTWRIFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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